5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid
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Overview
Description
5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a phenylpropan-2-yl group, and an oxopentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Intermediate: The initial step involves the reaction of 4-nitroaniline with benzaldehyde to form an imine intermediate.
Reduction and Protection: The imine intermediate is then reduced to form the corresponding amine, which is subsequently protected using a suitable protecting group.
Coupling Reaction: The protected amine is then coupled with a suitable carboxylic acid derivative to form the desired product.
Deprotection and Purification: The final step involves the removal of the protecting group and purification of the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)thiophene-2-carboxylic acid: Shares the nitrophenyl group but differs in the thiophene moiety.
L-Leucine-4-nitroanilide: Contains a nitrophenyl group and is used in biochemical assays.
Uniqueness
5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c24-18(7-4-8-19(25)26)22-17(13-14-5-2-1-3-6-14)20(27)21-15-9-11-16(12-10-15)23(28)29/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,21,27)(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGBNATHRHOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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